Chloromethyl Ethyl Carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

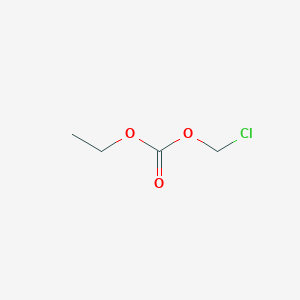

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c1-2-7-4(6)8-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFGZMKXMSDULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416015 | |

| Record name | Chloromethyl Ethyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35179-98-7 | |

| Record name | Chloromethyl ethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35179-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl Ethyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, chloromethyl ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Chloromethyl Ethyl Carbonate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl ethyl carbonate (CMEC) is a reactive organic compound of significant interest in pharmaceutical and chemical synthesis. Its bifunctional nature, incorporating both a reactive chloromethyl group and an ethyl carbonate moiety, makes it a versatile reagent and an important intermediate. This document provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for property determination and synthesis, and a summary of its chemical reactivity and safety considerations. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 35179-98-7[1]

-

Molecular Formula: C₄H₇ClO₃[1]

-

Molecular Weight: 138.55 g/mol [1]

-

Canonical SMILES: CCOC(=O)OCCl

-

InChI Key: RTFGZMKXMSDULM-UHFFFAOYSA-N[1]

Physical Properties

This compound is a colorless and transparent liquid at room temperature.[2] A summary of its key physical properties is provided in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless and transparent liquid | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Boiling Point | 135.1 ± 23.0 °C at 760 mmHg | [3] |

| Flash Point | 47.5 ± 21.6 °C | [3] |

| Refractive Index | 1.414 | [3] |

| Vapor Pressure | 7.8 ± 0.2 mmHg at 25°C | [3] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents. | [4] |

Chemical Properties and Reactivity

3.1. Stability

This compound is stable under normal storage conditions.[5] It should be stored in a cool, dry place away from sources of ignition.[6]

3.2. Reactivity

The reactivity of this compound is primarily dictated by the presence of the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This makes it a useful reagent for introducing the ethoxycarbonyloxymethyl group onto various nucleophiles, such as alcohols, phenols, and amines. This reactivity is leveraged in the synthesis of prodrugs to enhance the bioavailability of parent drug molecules. For instance, it is used in the preparation of hepatitis C virus NS3 protease inhibitors and PMPA prodrugs with antiretroviral activity.[7]

3.3. Hydrolysis

3.4. Thermal Decomposition

At elevated temperatures, this compound may emit toxic fumes.[9] The thermal decomposition of organic carbonates can be complex, potentially leading to the formation of various smaller molecules and oligomers.[10][11]

Experimental Protocols

4.1. Synthesis of this compound

A representative experimental protocol for the synthesis of this compound is as follows:[4]

-

Reaction Setup: Combine chloromethyl chloroformate (19 mL) and dichloromethane (B109758) (300 mL) in a reaction vessel and cool the mixture in an ice bath.

-

Addition of Reagents: Prepare a solution of ethanol (B145695) (11.7 mL) and triethylamine (B128534) (30.7 mL) in dichloromethane (100 mL). Add this solution dropwise to the cooled reaction mixture over approximately one hour.

-

Reaction Monitoring: Allow the reaction to proceed for 3.5 hours.

-

Workup: Filter the reaction mixture and concentrate the filtrate to obtain a residue. Partition the residue between diethyl ether and water.

-

Purification: Separate the organic layer, dry it over magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent in vacuo to yield ethyl chloromethyl carbonate.

4.2. Determination of Physical Properties

Standardized methods, such as those developed by ASTM International, are recommended for the accurate determination of physical properties.

-

Density: The density of liquid chemicals can be determined using a digital density meter according to ASTM D4052.[2][9] This method involves introducing a volume of the liquid sample into an oscillating U-tube and using the change in oscillation frequency to determine the density.[3] Alternatively, ASTM D1475 can be used, which involves calculating density from precise mass and volume measurements using a pycnometer or a "weight-per-gallon" cup.[6]

-

Boiling Point: The boiling point can be determined by simple distillation, as described in ASTM D1078, where the temperature at which the liquid actively distills is recorded.[12] For smaller sample volumes, the Thiele tube method is a suitable alternative.[13][14] This method involves heating the sample in a small tube with an inverted capillary; the boiling point is the temperature at which liquid is drawn into the capillary upon cooling after a steady stream of bubbles has been observed.[14]

-

Flash Point: The flash point can be determined using a closed-cup tester. The Pensky-Martens closed-cup method (ASTM D93) is suitable for liquids like this compound.[7][15] This test involves heating the sample in a closed cup and intermittently introducing an ignition source until a flash is observed.[7]

Spectroscopic Data

While a comprehensive public database of spectroscopic data for this compound is limited, 13C NMR spectra are available through resources like PubChem.[1] Researchers can obtain compound-specific data such as NMR, HPLC, and LC-MS from commercial suppliers upon request.[16]

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

6.1. GHS Classification [1]

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

-

Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)

6.2. Handling Precautions [6]

-

Avoid breathing vapor, mist, or gas.

-

Avoid contact with skin and eyes.

-

Use in a well-ventilated area.

-

Facilities should be equipped with an eyewash station and a safety shower.

-

Keep away from sources of ignition.

-

Store in a tightly closed container in a dry area.

6.3. Personal Protective Equipment (PPE) [6]

-

Eye Protection: Wear chemical splash goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

6.4. First Aid Measures [6]

-

Eyes: Flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.

-

Skin: Get immediate medical attention. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Ingestion: Get medical aid. Wash mouth out with water.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Logical Relationships of Properties

The following diagram illustrates the relationship between the chemical structure of this compound and its key properties, reactivity, and applications.

References

- 1. This compound | C4H7ClO3 | CID 5325479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. store.astm.org [store.astm.org]

- 6. matestlabs.com [matestlabs.com]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 8. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Multiobjective Optimization for the Greener Synthesis of Chloromethyl Ethylene Carbonate by CO2 and Epichlorohydrin via Response Surface Methodology [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. delltech.com [delltech.com]

- 16. 35179-98-7|this compound|BLD Pharm [bldpharm.com]

Chloromethyl Ethyl Carbonate safety data sheet and handling precautions

An In-depth Technical Guide to Chloromethyl Ethyl Carbonate: Safety Data and Handling Protocols

This guide provides comprehensive safety information and handling procedures for this compound (CMEC), intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid utilized as a reagent in organic synthesis, particularly in the pharmaceutical industry.[1]

| Property | Value | Source |

| Molecular Formula | C4H7ClO3 | [1][2][3][4] |

| Molecular Weight | 138.55 g/mol | [2][3] |

| CAS Number | 35179-98-7 | [1][2][3][4] |

| Appearance | Colorless and transparent liquid | [1][4] |

| Density | 1.196 g/cm³ | [1][4] |

| Boiling Point | 135.1 °C at 760 mmHg | [1][3][4] |

| Flash Point | 47.6 °C | [1] |

| Vapor Pressure | 7.84 mmHg at 25°C | [1][3] |

| Solubility | Sparingly soluble in water | [1] |

| Refractive Index | 1.414 | [1][3][4] |

Hazard Identification and Classification

CMEC is classified as a flammable liquid that causes severe skin burns and eye damage.[2][5]

| Hazard Classification | Code | Description |

| Flammable liquids | H226 | Flammable liquid and vapor |

| Skin corrosion/irritation | H314 | Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | H318 | Causes serious eye damage |

GHS Pictograms:

-

Flame

-

Corrosion

Exposure Controls and Personal Protection

No specific occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have been established for this compound.[6][7] Therefore, stringent control measures are necessary.

| Control Measure | Recommendation |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6] Facilities should be equipped with an eyewash fountain and safety shower.[6][7] Use explosion-proof electrical and ventilation equipment.[5][8] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6][7] |

| Skin Protection | Wear appropriate protective gloves (e.g., impervious gloves, rubber, or PVC) and clothing to prevent skin exposure.[6][7][9] A chemical-resistant apron and boots may also be necessary.[9] |

| Respiratory Protection | If ventilation is inadequate or if vapors/mists are generated, use a NIOSH/MSHA approved respirator.[7] Respirator use requires a formal respiratory protection program. |

Handling and Storage

Precautions for Safe Handling:

Conditions for Safe Storage:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[5][6][7]

-

Store away from incompatible substances such as strong oxidizing agents and strong bases.[8][9]

-

Long-term storage at 2-8°C is recommended.[6]

First Aid and Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6][7] Seek immediate medical attention.[5]

-

Skin Contact: Take off immediately all contaminated clothing.[5] Flush skin with plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[5][6][7] If breathing is difficult, give oxygen.[7] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[7] Seek immediate medical attention.[5][7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Flammable liquid and vapor.[2][5] Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Hazardous decomposition products include hydrogen chloride gas and carbon oxides.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Spill and Disposal Considerations

Spill Cleanup:

-

Evacuate personnel from the area and ensure adequate ventilation.[5][9]

-

Remove all sources of ignition.[9]

-

Wear appropriate personal protective equipment as outlined in Section 3.

-

Contain the spill using inert absorbent material (e.g., vermiculite, sand, or earth).[7]

-

Collect the absorbed material and place it into a suitable, labeled container for disposal.[7][10]

-

Clean the spill area with soap and water.[11]

-

Do not let the product enter drains or waterways.[6]

Disposal:

-

Dispose of waste material at an approved waste disposal plant, in accordance with local, state, and federal regulations.[8][10]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available in the provided search results. The following are generalized methodologies for determining key safety parameters.

Determination of Flash Point (Closed-Cup Method): A common method is the Pensky-Martens closed-cup test. The protocol involves heating the liquid sample in a closed cup at a slow, constant rate. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Assessment of Skin Corrosion/Irritation: This is often determined using in vitro methods, such as the Reconstructed Human Epidermis (RhE) test model. The test material is applied topically to the surface of the RhE tissue. After a specified exposure period, the material is rinsed off, and the tissue is incubated. Cell viability is then measured, typically using an MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is corrosive or irritant.

Visualizations

Caption: Chemical Spill Response Workflow.

Caption: Personal Protective Equipment (PPE) Selection Logic.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H7ClO3 | CID 5325479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:35179-98-7 | Chemsrc [chemsrc.com]

- 4. This compound CAS 35179-98-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. aksci.com [aksci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

Synthesis and Characterization of Chloromethyl Ethyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl ethyl carbonate (CMEC) is a versatile reagent and a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility lies in the reactive chloromethyl group, which allows for the introduction of the ethoxycarbonylmethyl moiety onto various nucleophiles. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including detailed experimental protocols, a summary of its physicochemical properties, and expected spectroscopic data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is soluble in common organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35179-98-7 | [1][2][3] |

| Molecular Formula | C4H7ClO3 | [1][2][3] |

| Molecular Weight | 138.55 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 135.1 °C at 760 mmHg | |

| Density | 1.196 g/cm³ | |

| Flash Point | 47.6 °C | |

| Refractive Index | 1.414 |

Synthesis of this compound

There are two primary methods for the synthesis of chloromethyl carbonates: the reaction of an alcohol with chloromethyl chloroformate and the greener cycloaddition of carbon dioxide to an epoxide.

Synthesis from Chloromethyl Chloroformate and Ethanol (B145695)

This is a widely used and effective method for the preparation of this compound. The reaction involves the nucleophilic acyl substitution of ethanol on chloromethyl chloroformate in the presence of a base, typically a tertiary amine like triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Materials:

-

Chloromethyl chloroformate

-

Ethanol

-

Triethylamine

-

Diethyl ether

-

Water

-

Magnesium sulfate (B86663) (anhydrous)

Procedure: [2]

-

A solution of chloromethyl chloroformate (19 mL) in dichloromethane (300 mL) is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of ethanol (11.7 mL) and triethylamine (30.7 mL) in dichloromethane (100 mL) is added dropwise to the cooled chloromethyl chloroformate solution over approximately one hour, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 3.5 hours at the same temperature.

-

The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to yield a residue.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford this compound.

Diagram 1: Synthesis of this compound from Chloromethyl Chloroformate

Caption: Workflow for the synthesis of CMEC from chloromethyl chloroformate.

Greener Synthesis via CO2 Cycloaddition

A more environmentally friendly approach to carbonate synthesis involves the cycloaddition of carbon dioxide to epoxides. For the synthesis of a related compound, chloromethyl ethylene (B1197577) carbonate, this reaction is typically catalyzed by a metal-organic framework (MOF), such as a zirconium-based ZIF-8 catalyst.[4] This method operates under solvent-free conditions.

Materials: [4]

-

Carbon dioxide (liquid)

-

Zr/ZIF-8 catalyst

Equipment:

-

Stainless steel autoclave reactor with stirrer, thermocouple, heating mantle, and controller.

Procedure: [4]

-

The stainless steel autoclave reactor is charged with the desired amount of epichlorohydrin and the Zr/ZIF-8 catalyst.

-

The reactor is sealed and heated to the specified reaction temperature with continuous stirring.

-

Once the desired temperature is reached, liquid carbon dioxide is injected into the reactor to the desired pressure.

-

The reaction is allowed to proceed for the specified time.

-

After the reaction is complete, the reactor is cooled, and the pressure is carefully released.

-

The product mixture is collected, and the catalyst can be recovered by centrifugation for reuse.

Table 2: Optimized Reaction Conditions for the Synthesis of Chloromethyl Ethylene Carbonate [4]

| Parameter | Optimal Value |

| Temperature | 353 K |

| CO2 Pressure | 11 bar |

| Reaction Time | 12 hours |

| Catalyst Loading | 12% (w/w) |

| Epichlorohydrin Conversion | 93% |

| Chloromethyl Ethylene Carbonate Yield | 68% |

Diagram 2: Greener Synthesis of Chloromethyl Ethylene Carbonate

Caption: Greener synthesis of a related carbonate via CO2 cycloaddition.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are used.

Table 3: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.7 | Singlet | 2H | -O-CH₂ -Cl |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Table 4: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C =O |

| ~75 | -O-C H₂-Cl |

| ~66 | -O-C H₂-CH₃ |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1760 | Strong | C=O stretch (carbonate) |

| ~1260 | Strong | C-O stretch (carbonate) |

| ~780 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 6: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 138/140 | Molecular ion peak ([M]⁺) with isotopic pattern for chlorine |

| 103 | [M-Cl]⁺ |

| 93 | [M-OCH₂CH₃]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Safety Information

This compound is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided experimental protocols offer a practical basis for its preparation in a laboratory setting. The tabulated physicochemical and spectroscopic data serve as a valuable reference for researchers and professionals working with this important synthetic intermediate. Adherence to proper safety protocols is essential when handling this reactive compound.

References

A Comprehensive Technical Guide to Chloromethyl Ethyl Carbonate (CAS: 35179-98-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl ethyl carbonate (CMEC), a reactive organic compound, serves as a critical intermediate in various chemical syntheses. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its significant applications, particularly in the pharmaceutical industry as a key reagent in the synthesis of antiviral prodrugs. This document consolidates quantitative data, experimental methodologies, and safety information to support its effective and safe use in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is a reactive compound due to the presence of both a chloromethyl group and an ethyl carbonate moiety, making it susceptible to nucleophilic substitution reactions.[1] It is soluble in a variety of organic solvents.[1]

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 35179-98-7 |

| Molecular Formula | C₄H₇ClO₃ |

| Molecular Weight | 138.55 g/mol |

| IUPAC Name | This compound |

| Boiling Point | 135.1 ± 23.0 °C (Predicted) |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) |

| Appearance | Colorless to light yellow liquid |

| Purity (Typical) | ≥99.0% |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of chloromethyl chloroformate with ethanol (B145695) in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758).

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar carbonate compounds.

Materials:

-

Chloromethyl chloroformate

-

Ethanol

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Diethyl ether

-

Water

-

Magnesium sulfate (B86663) (anhydrous)

-

Ice bath

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chloromethyl chloroformate (1.0 eq) in anhydrous dichloromethane and cool the solution in an ice bath.

-

Prepare a solution of ethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Add the ethanol/triethylamine solution dropwise to the cooled chloromethyl chloroformate solution over a period of approximately 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent in vacuo to yield crude this compound.

-

Purify the crude product by vacuum distillation to obtain the final product.

Diagram 1: Synthesis Workflow for this compound

References

Spectroscopic Profile of Chloromethyl Ethyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for chloromethyl ethyl carbonate (C₄H₇ClO₃), a key reagent and intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds, namely ethyl chloroformate and chloromethyl methyl ether. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis of experimental data for structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.75 | Singlet | - | O-CH₂ -Cl |

| 4.25 | Quartet | 7.1 | O-CH₂ -CH₃ |

| 1.30 | Triplet | 7.1 | O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C =O |

| 75.0 | O-C H₂-Cl |

| 65.0 | O-C H₂-CH₃ |

| 14.0 | O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1775 | Strong | C=O stretch (carbonate) |

| ~1250 | Strong | C-O stretch (asymmetric) |

| ~1000 | Strong | C-O stretch (symmetric) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~750 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 138/140 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 103 | [M - Cl]⁺ |

| 93/95 | [M - OCH₂CH₃]⁺ |

| 63/65 | [CH₂Cl]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6 mL in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence is used.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 scans.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used.

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024 scans.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 scans.

-

A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The transmittance or absorbance is plotted as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 10-200.

-

Scan Speed: 1 scan/second.

-

-

Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Solubility of Chloromethyl Ethyl Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl ethyl carbonate (CMEC) is a versatile reagent and intermediate used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its utility is significantly influenced by its solubility in various organic solvents, which is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of CMEC in common organic solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Predicted Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a selection of organic solvents, categorized by solvent type. This information is derived from general principles of organic chemistry and the known solubility of similar compounds.

| Solvent Category | Specific Solvent | Predicted Solubility | Rationale |

| Esters | Ethyl acetate | High | Structural similarity (ester functional group) promotes miscibility. |

| Isopropyl acetate | High | Similar polarity and functional groups. | |

| Ethers | Tetrahydrofuran (THF) | High | Polar aprotic nature and ability to act as a hydrogen bond acceptor. |

| Diethyl ether | High | Non-polar character aligns with the alkyl and chloromethyl groups. | |

| Ketones | Acetone | High | Polar aprotic nature effectively solvates the carbonate group. |

| Methyl ethyl ketone (MEK) | High | Similar polarity and structure. | |

| Halogenated Solvents | Dichloromethane (DCM) | High | "Like dissolves like" principle due to the presence of chlorine. |

| Chloroform | High | Similar to dichloromethane. | |

| Aromatic Hydrocarbons | Toluene | Moderate to High | Non-polar nature interacts well with the alkyl and chloromethyl groups. |

| Benzene | Moderate to High | Similar to toluene. | |

| Alcohols | Ethanol | Moderate | Potential for hydrogen bonding with the carbonate oxygen atoms, though the overall non-polar character may limit very high solubility. |

| Methanol (B129727) | Slight to Moderate | Similar to ethanol, but the higher polarity of methanol may slightly reduce solubility compared to ethanol.[3] | |

| Apolar Hydrocarbons | Hexane | Low to Moderate | Primarily London dispersion forces; solubility is expected but may be limited. |

| Heptane | Low to Moderate | Similar to hexane. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is a composite of standard laboratory practices for solubility measurement.

Objective:

To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent and solute)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a suitable detector (e.g., UV-Vis for HPLC, FID for GC).

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or sealed test tube. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (using HPLC or GC):

-

Method Development: Develop a suitable HPLC or GC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase/carrier gas, flow rate, and detector settings.

-

Calibration Curve: Prepare a series of standard solutions of this compound in the selected solvent with known concentrations. Analyze these standards to construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution into the chromatograph and record the analytical signal.

-

Calculation of Solubility: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound is fundamental for its effective application in research and development. While specific quantitative data is sparse, its chemical structure provides a strong basis for predicting its solubility behavior in a wide range of organic solvents. The experimental protocol detailed in this guide offers a robust framework for obtaining precise and reliable solubility data, which is essential for process optimization and the successful development of new chemical entities. It is recommended that researchers and scientists perform solubility studies under their specific experimental conditions to obtain the most accurate and relevant data for their applications.

References

Chloromethyl Ethyl Carbonate: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl ethyl carbonate (CMEC) and its analogs have emerged as pivotal reagents in medicinal chemistry, primarily for their role as versatile building blocks in the synthesis of prodrugs. Their unique chemical reactivity allows for the transient modification of active pharmaceutical ingredients (APIs), enhancing critical pharmacokinetic properties such as oral bioavailability. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and significant applications in drug development, with a focus on antiviral therapies. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and biological mechanisms are presented to offer a practical resource for researchers in the field.

Introduction

The journey of a drug candidate from discovery to a marketable therapeutic is often fraught with challenges, a significant one being the optimization of its pharmacokinetic profile. Many potent drug molecules exhibit poor oral bioavailability due to low solubility or extensive first-pass metabolism, limiting their clinical utility. Prodrug strategies offer a powerful solution to these challenges by masking the active drug's problematic functional groups with a promoiety, which is later cleaved in vivo to release the parent drug.

Chloromethyl carbonates, a class of organic compounds, have gained prominence as effective promoieties. Among these, this compound (CMEC) and its close analogs like chloromethyl isopropyl carbonate (CMIC) and chloromethyl pivalate (B1233124) (POM-Cl) are particularly noteworthy. These reagents react with various functional groups in drug molecules, such as carboxylic acids, phosphates, and phenols, to form labile carbonate or ester linkages. This guide delves into the technical aspects of utilizing this compound and its related compounds as key building blocks in the design and synthesis of next-generation therapeutics.

Physicochemical Properties of Chloromethyl Carbonates

Chloromethyl carbonates are characterized by the presence of a chloromethyl group attached to a carbonate functionality. This unique structural feature imparts a desirable level of reactivity, making them excellent alkylating agents for the introduction of the alkoxycarbonyloxymethyl group.

Table 1: Physicochemical Properties of Selected Chloromethyl Carbonates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |

| This compound | 35179-98-7 | C4H7ClO3 | 138.55 | 135.1 at 760 mmHg | Colorless to light yellow liquid |

| Chloromethyl isopropyl carbonate | 35180-01-9 | C5H9ClO3 | 152.58 | ~75-78 at 10 mmHg | Colorless liquid |

| Chloromethyl pivalate (POM-Cl) | 18997-19-8 | C6H11ClO2 | 150.60 | 80 at 15 mmHg | Colorless oil |

Synthesis of Chloromethyl Carbonates

The synthesis of chloromethyl carbonates can be achieved through several routes. A common and efficient method involves the reaction of an alcohol with chloromethyl chloroformate in the presence of a base. Another approach utilizes the reaction of an alkyl chloroformate with paraformaldehyde.

General Synthesis Protocol from Alcohol and Chloromethyl Chloroformate

This protocol describes a general method for the synthesis of chloromethyl alkyl carbonates.

Experimental Protocol:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the desired alcohol (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents), is added to the stirred solution.

-

Addition of Chloromethyl Chloroformate: Chloromethyl chloroformate (1.05 equivalents) is added dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the salt byproduct. The filtrate is washed sequentially with cold water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude chloromethyl alkyl carbonate is purified by vacuum distillation.

Synthesis of Chloromethyl Isopropyl Carbonate (CMIC)

A specific example is the synthesis of CMIC, a key intermediate for the antiviral drug Tenofovir (B777) Disoproxil Fumarate (B1241708).[1][2][3]

-

Reaction Setup: A three-necked flask is charged with isopropyl alcohol (1.0 equivalent) and anhydrous diethyl ether.

-

Addition of Base: Pyridine or triethylamine (1.1 equivalents) is added.

-

Addition of Chloromethyl Chloroformate: The flask is cooled in an ice-salt bath, and chloromethyl chloroformate (1.0 equivalent) is added dropwise with stirring.

-

Reaction: The reaction mixture is stirred for several hours at room temperature.

-

Work-up: The precipitated salt is filtered off, and the filtrate is washed with dilute acid and then with water.

-

Drying and Purification: The ether layer is dried over anhydrous calcium chloride and purified by distillation to yield chloromethyl isopropyl carbonate.

Synthesis of Chloromethyl Pivalate (POM-Cl)

POM-Cl is another important building block used in prodrug synthesis.[4]

Experimental Protocol: [4]

-

Reaction Setup: A mixture of pivaloyl chloride (1.0 equivalent), paraformaldehyde (1.0 equivalent), and a catalytic amount of zinc chloride (e.g., 0.008 equivalents) is prepared.

-

Reaction: The mixture is stirred at 80 °C for 2 hours.

-

Purification: The product is purified by vacuum distillation to afford chloromethyl pivalate as a colorless oil.

Applications in Medicinal Chemistry: The Prodrug Approach

The primary application of this compound and its analogs in medicinal chemistry is in the synthesis of prodrugs to enhance oral bioavailability.[5][6][7][8][9] The chloromethyl carbonate moiety is attached to a parent drug molecule, masking polar functional groups and increasing its lipophilicity, which facilitates absorption through the gastrointestinal tract. Once absorbed, the promoiety is cleaved by ubiquitous esterases in the body to release the active drug.

Case Study: Tenofovir Disoproxil Fumarate (TDF)

Tenofovir is a potent nucleotide analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B. However, it has very low oral bioavailability. To overcome this, the prodrug Tenofovir Disoproxil Fumarate (TDF) was developed, where the phosphonate (B1237965) group of tenofovir is masked with two isopropoxycarbonyloxymethyl groups derived from chloromethyl isopropyl carbonate.[10][11][12][13]

The synthesis involves the reaction of tenofovir with chloromethyl isopropyl carbonate in the presence of a base.

Experimental Protocol for Tenofovir Disoproxil Synthesis: [12]

-

Reaction Setup: Tenofovir (1.0 equivalent) is suspended in a suitable solvent such as N-methylpyrrolidone (NMP).

-

Addition of Base: Triethylamine (2.0-3.0 equivalents) is added, and the mixture is stirred.

-

Addition of CMIC: Chloromethyl isopropyl carbonate (2.2-2.5 equivalents) is added to the reaction mixture.

-

Reaction: The reaction is heated to 50-60 °C and maintained for 4-8 hours, with monitoring by HPLC.

-

Work-up: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification and Salt Formation: The organic layer is concentrated, and the crude tenofovir disoproxil is purified. The fumarate salt is then formed by treating the free base with fumaric acid in a suitable solvent like isopropanol (B130326) to yield crystalline TDF.

Once TDF is absorbed and the promoieties are cleaved, tenofovir is released and subsequently phosphorylated by cellular kinases to its active diphosphate (B83284) form, tenofovir diphosphate (TFV-DP).[14][15][16][17] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase and also as a chain terminator after its incorporation into the growing viral DNA chain.[14][16][17][18]

Caption: Mechanism of action of Tenofovir.

Case Study: HCV NS3/4A Protease Inhibitors

This compound is also utilized as a reagent in the preparation of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The NS3/4A protease is essential for viral replication, making it a key target for antiviral therapy.[19][20][21]

The HCV polyprotein is processed by host and viral proteases to generate functional viral proteins. The NS3/4A serine protease is responsible for cleaving the viral polyprotein at four specific sites to produce mature non-structural proteins that are crucial for viral replication.[22][23] Inhibition of this protease blocks the viral life cycle.

Caption: Role of HCV NS3/4A protease in the viral life cycle.

Quantitative Data

The efficiency of synthesis reactions involving chloromethyl carbonates is crucial for their practical application. The following table summarizes reaction conditions and outcomes for the synthesis of chloromethyl ethylene (B1197577) carbonate (a related cyclic carbonate) and the use of a chloromethyl carbonate in a prodrug synthesis.

Table 2: Synthesis and Application Data for Chloromethyl Carbonates

| Reaction | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Synthesis of Chloromethyl Ethylene Carbonate | Epichlorohydrin (B41342), CO2 | Zr/ZIF-8 | Solvent-free | 80 | 8 | 71 | >95 | [24] |

| Synthesis of Chloromethyl Ethylene Carbonate | Epichlorohydrin, CO2 | Zr/ZIF-8 | Solvent-free | 80 | 12 | 68 | >95 | [25][26][27] |

| Synthesis of Chloromethyl Isopropyl Carbonate | Isopropyl alcohol, Chloromethyl chloroformate | Triethylamine | Dichloromethane | 0 to RT | 4 | ~86 | >99 | [1] |

| Synthesis of Tenofovir Disoproxil | Tenofovir, Chloromethyl isopropyl carbonate | Triethylamine | N-Methylpyrrolidone | 63 | 4 | 53 (after salt formation) | High | [10] |

| Synthesis of Chloromethyl Pivalate | Pivaloyl chloride, Paraformaldehyde | Zinc chloride | - | 80 | 2 | 59 | High | [4] |

Experimental Workflows

The development of a prodrug using this compound or its analogs typically follows a structured workflow from initial synthesis to biological evaluation.

Caption: General experimental workflow for prodrug development.

Safety and Handling

Chloromethyl carbonates are reactive electrophiles and should be handled with appropriate safety precautions. They are typically classified as flammable liquids and can cause skin and eye irritation or burns.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents. Keep containers tightly sealed.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion

This compound and its analogs are indispensable tools in modern medicinal chemistry, offering a reliable and effective strategy for enhancing the pharmacokinetic properties of drug candidates. Their application in the development of successful antiviral drugs like Tenofovir Disoproxil Fumarate highlights their significance. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of these valuable building blocks. The detailed protocols, quantitative data, and visual diagrams are intended to serve as a practical resource for researchers and scientists in the ongoing quest to develop safer and more effective medicines. As the field of drug delivery continues to evolve, the strategic use of promoieties derived from chloromethyl carbonates will undoubtedly play a continued and vital role.

References

- 1. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]

- 2. CN103965044A - Preparation method of chloromethyl isopropyl carbonate - Google Patents [patents.google.com]

- 3. CN104844459A - Chloromethyl isopropyl carbonate preparation method - Google Patents [patents.google.com]

- 4. Chloromethyl pivalate | 18997-19-8 [chemicalbook.com]

- 5. Antiviral prodrugs - the development of successful prodrug strategies for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science [jms.ump.edu.pl]

- 7. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. What is the mechanism of Tenofovir amibufenamide? [synapse.patsnap.com]

- 15. ClinPGx [clinpgx.org]

- 16. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 17. What is the mechanism of Tefovir? [synapse.patsnap.com]

- 18. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Modulation of Kinase Activities In Vitro by Hepatitis C Virus Protease NS3/NS4A Mediated-Cleavage of Key Immune Modulator Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Direct synthesis of chloromethyl ethylene carbonate via CO2 utilisation using a novel Zr/ZIF-8 catalyst : LSBU Open Research [openresearch.lsbu.ac.uk]

- 25. mdpi.com [mdpi.com]

- 26. Multiobjective optimization for the greener synthesis of chloromethyl ethylene carbonate by CO2 and epichlorohydrin via response surface methodology - Lancaster EPrints [eprints.lancs.ac.uk]

- 27. researchgate.net [researchgate.net]

The Reactivity of the Chloromethyl Group in Chloromethyl Ethyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis, reactivity, and applications of Chloromethyl Ethyl Carbonate (CMEC), with a particular focus on the reactivity of its chloromethyl group. This versatile reagent is a cornerstone in modern organic synthesis and plays a pivotal role in the development of prodrugs, offering a means to enhance the therapeutic profiles of active pharmaceutical ingredients (APIs).

Introduction to this compound (CMEC)

This compound (CAS No. 35179-98-7) is an organic compound featuring an ethyl carbonate moiety and a highly reactive chloromethyl group.[1][2] Its structure makes it an effective electrophile, particularly in nucleophilic substitution reactions.[1] This reactivity is harnessed by synthetic chemists to introduce the ethoxycarbonyloxymethyl group onto various molecules.

In the pharmaceutical industry, CMEC is a valuable intermediate for creating prodrugs.[3][4] By linking a drug molecule through a carbonate ester bond, its physicochemical properties, such as solubility and bioavailability, can be favorably modified.[5] The resulting prodrug is designed to be stable until it reaches its target, where it is cleaved—often by endogenous enzymes like esterases—to release the active parent drug.[6]

Synthesis of this compound

CMEC can be synthesized through several routes. The classical laboratory method involves the reaction of ethanol (B145695) with chloromethyl chloroformate, while greener, more industrial-scale methods utilize carbon dioxide as a C1 feedstock.

Laboratory Scale Synthesis from Chloromethyl Chloroformate

A common and established method for synthesizing CMEC involves the reaction of chloromethyl chloroformate with ethanol in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct. Dichloromethane (B109758) is typically used as the solvent.[7]

Greener Synthesis from Epichlorohydrin (B41342) and CO2

In a more environmentally friendly approach, Chloromethyl Ethylene (B1197577) Carbonate (a related compound) can be synthesized from the cycloaddition of epichlorohydrin (ECH) and carbon dioxide (CO2) using a catalyst, such as a zirconium-based metal-organic framework (Zr/ZIF-8).[8] This highlights a modern approach to carbonate synthesis that aligns with the principles of green chemistry.[8]

Core Reactivity of the Chloromethyl Group

The synthetic utility of CMEC is dominated by the reactivity of the chloromethyl (-CH2Cl) group. The carbon atom is bonded to a highly electronegative chlorine atom, making it electron-deficient and thus a prime target for nucleophiles. Furthermore, the chloride ion (Cl-) is an excellent leaving group, facilitating nucleophilic substitution reactions.

The primary mechanism for the reaction of the chloromethyl group in CMEC is a bimolecular nucleophilic substitution (SN2) reaction .[9][10] In this single-step process, a nucleophile attacks the electrophilic carbon atom at the same time as the carbon-chlorine bond is broken.[9]

Caption: General SN2 reaction of CMEC with a nucleophile (Nu⁻).

This SN2 reactivity allows for the covalent attachment of the ethoxycarbonyloxymethyl group to a wide range of nucleophiles, including:

-

Alcohols and Phenols (R-OH): To form ether linkages.

-

Amines (R-NH2): To form N-substituted derivatives.

-

Thiols (R-SH): To form thioethers.[10]

-

Carboxylic Acids (R-COOH): To form acyloxymethyl esters.

Application in Prodrug Development

A primary application of CMEC is in the synthesis of prodrugs, which are inactive precursors that are converted in vivo to the active drug.[3] The ethoxycarbonyloxymethyl group derived from CMEC serves as a promoiety that can be cleaved hydrolytically or enzymatically.

The process involves two key stages:

-

Prodrug Formation: The drug molecule, which must contain a suitable nucleophilic functional group (e.g., -OH, -NH2, -COOH), reacts with CMEC. The chloromethyl group is displaced, linking the drug to the ethyl carbonate moiety. This masks the original functional group, often leading to increased lipophilicity and improved membrane permeability.

-

Prodrug Activation (Cleavage): Inside the body, enzymes such as carboxylesterases recognize and hydrolyze the carbonate or ester bond. This cleavage is often a multi-step process that releases the active drug, carbon dioxide, and ethanol, which are generally non-toxic.[6][11]

Caption: Workflow of prodrug synthesis using CMEC and subsequent in vivo activation.

This strategy has been successfully employed to improve the oral bioavailability of drugs that are poorly absorbed through the gastrointestinal tract.[3][5]

Experimental Data and Protocols

Physicochemical Properties of CMEC

| Property | Value | Reference(s) |

| CAS Number | 35179-98-7 | [1][2] |

| Molecular Formula | C₄H₇ClO₃ | [1][2] |

| Molecular Weight | 138.55 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4][12] |

| Boiling Point | 135.1 °C at 760 mmHg | [12] |

| Density | 1.196 g/cm³ | [12] |

| Flash Point | 47.5 °C | [12] |

| SMILES | CCOC(=O)OCCl | [1][2] |

Experimental Synthesis Protocols

Protocol 1: Synthesis from Chloromethyl Chloroformate [7]

-

Materials: Chloromethyl chloroformate, ethanol, triethylamine, dichloromethane, diethyl ether, water, magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

Combine chloromethyl chloroformate (19 mL) and dichloromethane (300 mL) in a reaction vessel and cool the mixture in an ice bath.

-

Prepare a solution of ethanol (11.7 mL) and triethylamine (30.7 mL) in dichloromethane (100 mL).

-

Add the ethanol/triethylamine solution dropwise to the cooled chloromethyl chloroformate solution over approximately 1 hour.

-

Allow the reaction to stir for 3.5 hours.

-

Filter the mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain a residue.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, dry it over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the final product, this compound.

-

Protocol 2: Greener Synthesis of Chloromethyl Ethylene Carbonate (CMEC analogue) [8]

-

Materials: Epichlorohydrin (ECH), Carbon Dioxide (CO₂), Zr/ZIF-8 catalyst.

-

Procedure Summary:

-

A stainless steel autoclave reactor is charged with epichlorohydrin and the Zr/ZIF-8 catalyst.

-

The reactor is heated to the desired reaction temperature (optimum found to be 353 K or 80 °C).

-

Liquid CO₂ is injected into the reactor to a specific pressure (optimum found to be 11 bar).

-

The reaction mixture is stirred continuously for a set duration (optimum found to be 12 hours).

-

Under these optimized conditions, a 93% conversion of ECH and a 68% yield of chloromethyl ethylene carbonate can be achieved.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: CMEC is a flammable liquid and vapor. It causes severe skin burns and serious eye damage.[2][13] It may be harmful if swallowed or inhaled, causing irritation to the digestive and respiratory tracts.[14]

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood.[14][15]

-

Wear appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a lab coat.[14]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[13][15]

-

Ground/bond the container and receiving equipment to prevent static discharge.[15]

-

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]

-

Conclusion

The reactivity of the chloromethyl group defines the utility of this compound as a valuable chemical intermediate. Its susceptibility to SN2 reactions allows for the straightforward introduction of the ethoxycarbonyloxymethyl group into a diverse array of molecules. This capability is particularly impactful in the field of drug development, where CMEC serves as a key building block for prodrugs designed to overcome pharmacokinetic challenges. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, enables researchers and scientists to effectively leverage this compound in both synthetic chemistry and pharmaceutical innovation.

References

- 1. CAS 35179-98-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H7ClO3 | CID 5325479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 35179-98-7 | FC20250 [biosynth.com]

- 4. guidechem.com [guidechem.com]

- 5. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. alfa-labotrial.com [alfa-labotrial.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Use of Chloromethyl Ethyl Carbonate in Antiviral Prodrug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of chloromethyl ethyl carbonate in the synthesis of antiviral prodrugs, with a primary focus on the synthesis of nucleotide phosphonate (B1237965) analogs like Tenofovir (B777) Disoproxil. This document outlines the chemical rationale, detailed synthetic procedures, and relevant data to guide researchers in the development of potent antiviral agents.

Introduction: The Role of this compound in Prodrug Synthesis

This compound serves as a key reagent in the synthesis of carbonyloxymethyl (COC) prodrugs of phosphonate-containing antiviral agents. The primary motivation for converting the parent drug into a prodrug is to enhance its oral bioavailability. Phosphonate groups are highly charged at physiological pH, which limits their ability to cross cellular membranes and be absorbed from the gastrointestinal tract. By masking the phosphonate group with lipophilic ethyl carbonate moieties, the overall lipophilicity of the molecule is increased, facilitating its passive diffusion across biological membranes.

Once absorbed and inside the target cell, the carbonyloxymethyl ester linkages are designed to be cleaved by cellular esterases, releasing the active phosphonate drug, which can then exert its antiviral effect. This targeted release of the active compound within the cell is a critical aspect of the prodrug strategy.

Synthesis of this compound

A reliable synthesis of the key reagent, this compound, is the first step in the prodrug synthesis workflow.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar chloromethyl alkyl carbonates.

Materials:

-

Chloromethyl chloroformate

-

Diethyl ether

-

Water

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Combine chloromethyl chloroformate (19 mL) and dichloromethane (300 mL) in a round-bottom flask and cool the mixture in an ice bath.

-

Prepare a solution of ethanol (11.7 mL) and triethylamine (30.7 mL) in dichloromethane (100 mL).

-

Add the ethanol/triethylamine solution dropwise to the cooled chloromethyl chloroformate solution over approximately 1 hour.

-

Allow the reaction to proceed for 3.5 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain a residue.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield this compound.[1]

Synthesis of an Antiviral Prodrug: Tenofovir Dioxyethyl Fumarate (B1241708) (Adapted Protocol)

The following protocol details the synthesis of a Tenofovir prodrug using this compound. This protocol is adapted from widely published methods for the synthesis of Tenofovir Disoproxil Fumarate, which utilizes the closely related chloromethyl isopropyl carbonate.[2] Researchers should consider this as a starting point for optimization.

Experimental Workflow

Caption: General workflow for the synthesis of Tenofovir Dioxyethyl Fumarate.

Detailed Experimental Protocol

Step 1: Esterification of Tenofovir with this compound

-

To a clean, dry reaction vessel, add Tenofovir (PMPA), N-methylpyrrolidone (NMP), and triethylamine.

-

Heat the mixture to 50-60°C with stirring.

-

Slowly add this compound to the reaction mixture.

-

Maintain the reaction at 50-60°C for 4-8 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add chilled water to the reaction mixture to precipitate the crude product.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude Tenofovir dioxyethyl as an oil or solid.

Step 2: Formation of the Fumarate Salt

-

Dissolve the crude Tenofovir dioxyethyl in isopropanol.

-

Add fumaric acid to the solution.

-

Heat the mixture to facilitate dissolution, then slowly cool to room temperature and then to 0-5°C to induce crystallization.

-

Maintain at low temperature with stirring to maximize crystal formation.

-

Filter the precipitated solid, wash with cold isopropanol, and dry under vacuum to yield the final product, Tenofovir dioxyethyl fumarate.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of Tenofovir Disoproxil Fumarate using chloromethyl isopropyl carbonate, which can be used as a reference for optimizing the synthesis with this compound.

| Parameter | Value/Reagent | Source |

| Starting Material | Tenofovir (PMPA) | |

| Reagent | Chloromethyl Isopropyl Carbonate | [2] |

| Base | Triethylamine | [2] |

| Solvent | N-Methylpyrrolidone (NMP) | [3] |

| Temperature | 50-60°C | [2] |

| Reaction Time | 4-8 hours | |

| Salt Formation | Fumaric Acid in Isopropanol | [2] |

Mechanism of Prodrug Activation

The therapeutic efficacy of Tenofovir dioxyethyl fumarate relies on its intracellular conversion to the active antiviral agent, Tenofovir diphosphate (B83284).

Caption: Metabolic activation and mechanism of action of Tenofovir prodrugs.

Once inside the target cell, cellular esterases cleave the ethyl carbonate groups from the Tenofovir dioxyethyl prodrug to release the parent Tenofovir molecule.[4][5] Subsequently, cellular kinases phosphorylate Tenofovir first to Tenofovir monophosphate and then to the active diphosphate form. Tenofovir diphosphate acts as a competitive inhibitor of the viral reverse transcriptase and, upon incorporation into the growing viral DNA chain, causes chain termination, thus halting viral replication.[4][5][6]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 5. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tenofovir? [synapse.patsnap.com]

Application Notes and Protocols for Chloromethyl Ethyl Carbonate as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl ethyl carbonate (CMEC) is a versatile alkylating agent employed in organic synthesis, particularly for the derivatization of phenols and carboxylic acids. Its utility is prominent in the field of medicinal chemistry for the creation of prodrugs. The introduction of the ethoxycarbonyloxymethyl group can enhance the lipophilicity of parent drug molecules containing phenol (B47542) or carboxylic acid functionalities, potentially improving their membrane permeability and oral bioavailability. The resulting ether or ester linkage is designed to be labile in vivo, undergoing enzymatic or chemical cleavage to release the active pharmaceutical ingredient. These application notes provide detailed protocols and data for the use of this compound as an effective alkylating agent.

Reaction Mechanism

The alkylation of phenols and carboxylic acids with this compound proceeds via a nucleophilic substitution reaction. The oxygen atom of the phenoxide or carboxylate anion acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound and displacing the chloride leaving group. The reaction is typically facilitated by a base to deprotonate the phenol or carboxylic acid, thereby increasing its nucleophilicity.

Data Presentation

The following tables summarize typical reaction conditions and yields for the alkylation of representative phenols and carboxylic acids with this compound. Please note that yields are dependent on the specific substrate, reaction conditions, and purification methods.

Table 1: Alkylation of Phenols with this compound

| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 6 | 75-85 |

| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 60 | 8 | 80-90 |

| 4-Nitrophenol | NaH | THF | 25 | 12 | 65-75 |

| 2-Naphthol | KOH | Acetone | 50 | 10 | 70-80 |

| 4-Hydroxyacetophenone | K₂CO₃ | DMF | 80 | 6 | 70-80 |

Table 2: Alkylation of Carboxylic Acids with this compound